

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Acetylamino)-2-nitrobenzoic acid

Cat. No.: B1266116

[Get Quote](#)

4-(Acetylamino)-2-nitrobenzoic acid, identified by the CAS Number 21573-29-5, is a highly functionalized aromatic carboxylic acid.^{[1][2]} Its structure is characterized by a benzoic acid core substituted with a nitro group at the 2-position and an acetylamino group at the 4-position. This specific arrangement of electron-withdrawing (nitro) and electron-donating (acetylamino) groups, combined with the reactive carboxylic acid moiety, makes it a valuable and versatile intermediate in organic synthesis.

This guide provides an in-depth exploration of **4-(Acetylamino)-2-nitrobenzoic acid**, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the causality behind experimental choices and protocols.

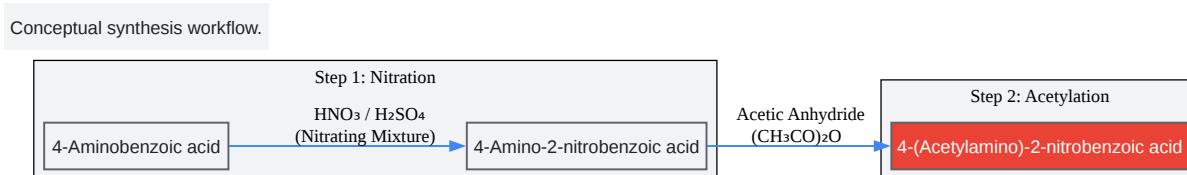
Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of **4-(Acetylamino)-2-nitrobenzoic acid** are summarized below.

Property	Data	Reference
CAS Number	21573-29-5	[1] [2]
IUPAC Name	4-acetamido-2-nitrobenzoic acid	[2]
Molecular Formula	C ₉ H ₈ N ₂ O ₅	[1] [2]
Molecular Weight	224.17 g/mol	[2]
Appearance	Beige to yellow crystalline powder	[3]
Melting Point	220-224 °C	[3] [4]
SMILES	CC(=O)NC1=CC(=C(C=C1)C(=O)O)[O-]	[2]
InChIKey	DQKOLPCSCICJNQJ-UHFFFAOYSA-N	[2]

Synthesis Methodologies: A Strategic Approach

The synthesis of **4-(Acetylamino)-2-nitrobenzoic acid** requires careful control of regioselectivity due to the directing effects of the substituents on the aromatic ring. While several general strategies exist for related compounds, a common and effective approach involves the selective nitration of a pre-functionalized precursor.


Core Synthesis Strategy: Nitration of 4-Acetamidobenzoic Acid

The most direct route involves the nitration of 4-Acetamidobenzoic acid. The acetamido group is an ortho-, para- director. Since the para position is blocked, it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho positions (3 and 5). However, to achieve substitution at the 2-position, a different strategy is often employed, such as starting with a molecule that favors this substitution pattern.

A plausible synthesis pathway begins with a precursor where the substitution pattern is already established or can be directed. One such general method involves the nitration of acetanilide

followed by subsequent modifications.[\[1\]](#)

Below is a conceptual workflow illustrating the key transformations that could be employed.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-(Acetylamino)-2-nitrobenzoic acid**.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should always first consult primary literature and perform a thorough risk assessment.

Objective: To synthesize **4-(Acetylamino)-2-nitrobenzoic acid**.

Materials:

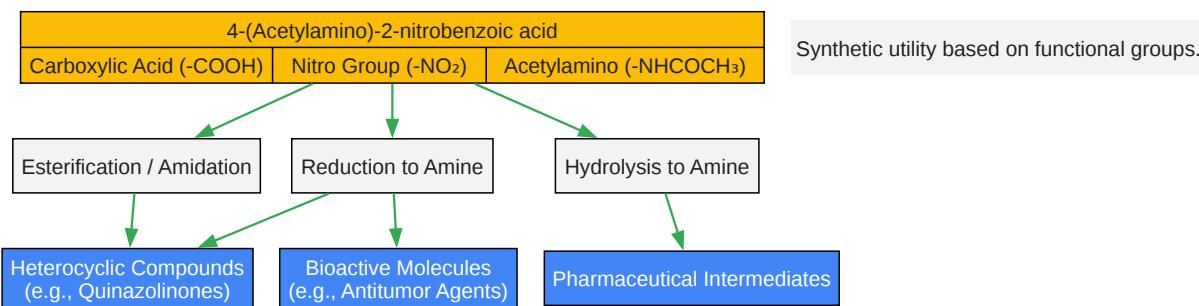
- 4-Amino-2-nitrobenzoic acid
- Acetic anhydride
- Pyridine (as catalyst, optional)
- Glacial acetic acid (as solvent)
- Hydrochloric acid (for workup)
- Deionized water

- Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-nitrobenzoic acid in a minimal amount of glacial acetic acid with gentle warming.
- Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution. A few drops of pyridine can be added to catalyze the reaction.
- Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
- Precipitation: The product, **4-(Acetylamino)-2-nitrobenzoic acid**, should precipitate as a solid. If precipitation is slow, add dilute hydrochloric acid dropwise.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and unreacted reagents.
- Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
- Characterization: Confirm the identity and purity of the final product using melting point analysis, IR, and NMR spectroscopy.

Applications in Research and Development


The unique arrangement of functional groups in **4-(Acetylamino)-2-nitrobenzoic acid** makes it a valuable precursor in several areas, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[\[1\]](#)

- Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules with potential therapeutic properties. The nitro group can be selectively reduced to an amine, which can then undergo a wide range of reactions (e.g., amide bond formation,

cyclization). This has been explored in the synthesis of quinazolinone derivatives, which have shown potential anti-inflammatory properties.[1]

- **Heterocyclic Chemistry:** The compound is a precursor for synthesizing various heterocyclic structures. For instance, it has been used in the synthesis of pyrazole derivatives that exhibit promising antitumor activity.[1]
- **Medicinal Chemistry Research:** The molecule itself and its simple derivatives have been investigated for biological activity, including potential antibacterial properties.[1]

The relationship between the compound's structure and its synthetic utility is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-(Acetylamino)-2-nitrobenzoic acid** based on its functional groups.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary and should be supplemented with a careful review of the full Safety Data Sheet (SDS).

Hazard Identification

Based on data for structurally related nitrobenzoic acids, this compound should be handled as potentially hazardous.

- Acute Effects: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]
- Chronic Effects: Suspected of causing genetic defects, cancer, or reproductive harm.

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
 - Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[6]
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
- In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

- Store in a cool, dry, and well-ventilated place.[5]
- Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

4-(Acetylamino)-2-nitrobenzoic acid is more than just a chemical compound; it is a versatile tool for synthetic chemists. Its carefully balanced electronic and functional properties provide a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of novel pharmaceuticals, dyes, and other high-value chemical entities.

References

- Smolecule. (n.d.). Buy **4-(Acetylamino)-2-nitrobenzoic acid** | 21573-29-5.
- Chemcasts. (n.d.). Thermophysical Properties of 4-(Acetylamino)-2-methoxy-5-nitrobenzoic acid.
- PubChem. (n.d.). **4-(Acetylamino)-2-nitrobenzoic acid** | C9H8N2O5 | CID 73138. Retrieved from [\[Link\]](#)
- SIELC Technologies. (2018, February 16). Benzoic acid, 2-(acetylamino)-4-nitro-. Retrieved from [\[Link\]](#)
- Matrix Fine Chemicals. (n.d.). 2-ACETAMIDO-4-NITROBENZOIC ACID | CAS 951-97-3. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). Cas 1539-06-6,4-Acetamido-3-nitrobenzoic acid. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5 [smolecule.com]
- 2. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4-Acetamido-3-nitrobenzoic acid CAS#: 1539-06-6 [amp.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266116#4-acetylamino-2-nitrobenzoic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com